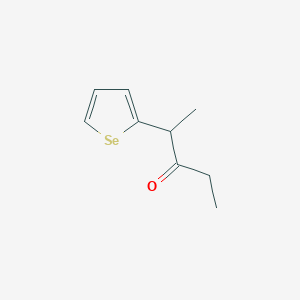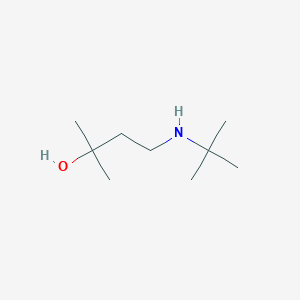
4-(tert-Butylamino)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butylamino)-2-methylbutan-2-ol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a tert-butylamino group and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butylamino)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-methyl-2-butanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butylamino)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
4-(tert-Butylamino)-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the manufacture of various industrial products, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(tert-Butylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic AMP. This signaling pathway can result in various physiological effects, including bronchodilation and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(tert-Butylamino)-2-methylbutan-2-ol include:
Salbutamol: A bronchodilator used in the treatment of asthma.
Terbutaline: Another bronchodilator with similar pharmacological properties.
Adrenaline: A naturally occurring hormone with a similar structure and function .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its tert-butylamino group and hydroxyl group contribute to its stability and effectiveness in various applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
111525-39-4 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-(tert-butylamino)-2-methylbutan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-8(2,3)10-7-6-9(4,5)11/h10-11H,6-7H2,1-5H3 |
InChI Key |
ZBDUQIYDQMUIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


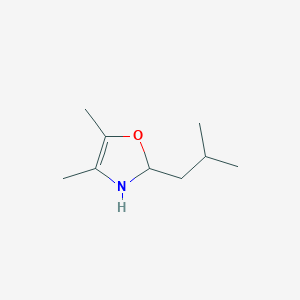
![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)


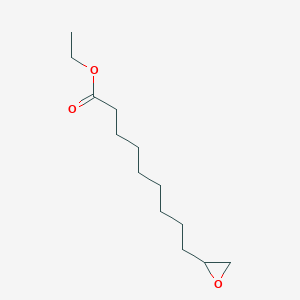
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)
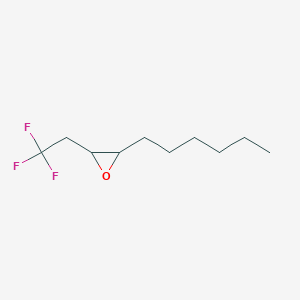
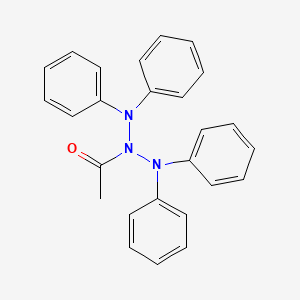
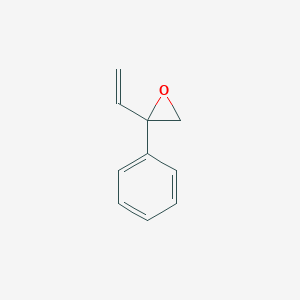
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
